molecular formula C22H22N2O4 B4508394 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-methyl-1(2H)-isoquinolinone

4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-methyl-1(2H)-isoquinolinone

Cat. No.: B4508394
M. Wt: 378.4 g/mol
InChI Key: PBCVNNZRIRPDLH-UHFFFAOYSA-N
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Description

4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-methyl-1(2H)-isoquinolinone is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.15795719 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Alkaloid Production

Researchers have developed controlled methods to deprotonate 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, leading to the synthesis of 3,4-dihydroisoquinolines. These compounds serve as precursors for various alkaloids, including tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, indicating their importance in the synthesis of complex natural products and potential therapeutic agents (Blank & Opatz, 2011).

Cytotoxic Activity and Synthesis Efficiency

Another study focuses on the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, demonstrating a facile approach to create functionally diverse heterocycles with cytotoxic activity. This research underscores the potential of isoquinoline derivatives in developing cancer therapeutics and their role in medicinal chemistry (Kaufman et al., 2018).

Local Anesthetic Activity and Acute Toxicity Evaluation

Isoquinoline alkaloids have been evaluated for their local anesthetic activity, acute toxicity, and structure-toxicity relationships. Through synthesis and testing of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, researchers identified compounds with promising anesthetic properties and lower toxicity, highlighting the therapeutic potential of isoquinoline derivatives in pain management and local anesthesia applications (Azamatov et al., 2023).

Marine Natural Products and Bioactivity

The exploration of marine natural products has led to the identification of isoquinoline quinones from an undescribed Philippine marine sponge. These compounds exhibit insecticidal and antibacterial activities, demonstrating the importance of isoquinoline derivatives in discovering new bioactive molecules with potential applications in pest control and antibiotic development (Edrada et al., 1996).

Synthesis of Complex Heterocyclic Compounds

Research into the synthesis of complex heterocyclic compounds, such as pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, highlights the versatility of isoquinoline derivatives in organic synthesis. These studies contribute to the formal total syntheses of various natural products and offer routes to novel compounds with potential pharmacological activities (Roberts et al., 1997).

Properties

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methylisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-23-13-18(16-6-4-5-7-17(16)21(23)25)22(26)24-9-8-14-10-19(27-2)20(28-3)11-15(14)12-24/h4-7,10-11,13H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCVNNZRIRPDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-methyl-1(2H)-isoquinolinone
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4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-methyl-1(2H)-isoquinolinone
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4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-methyl-1(2H)-isoquinolinone
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4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-methyl-1(2H)-isoquinolinone
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4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-methyl-1(2H)-isoquinolinone
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4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-methyl-1(2H)-isoquinolinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.